molecular formula C28H22 B6321235 bis(9-fluorenyl)ethane CAS No. 3747-24-8

bis(9-fluorenyl)ethane

Cat. No.: B6321235
CAS No.: 3747-24-8
M. Wt: 358.5 g/mol
InChI Key: CGKZVLRUVQUGKU-UHFFFAOYSA-N
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Description

Bis(9-fluorenyl)ethane is an organic compound that consists of two fluorenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(9-fluorenyl)ethane typically involves the reaction of fluorenyl derivatives with ethane-based reagents. One common method is the coupling of 9-fluorenylmagnesium bromide with ethylene dibromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Bis(9-fluorenyl)ethane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorenyl compounds.

Scientific Research Applications

Bis(9-fluorenyl)ethane has several scientific research applications, including:

    Materials Science: It is used in the synthesis of polymers and as a building block for organic electronic materials.

    Chemistry: The compound serves as a precursor for various organic synthesis reactions and as a ligand in coordination chemistry.

    Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe and in drug delivery systems.

    Industry: this compound is used in the production of high-performance materials, such as advanced composites and coatings.

Mechanism of Action

The mechanism by which bis(9-fluorenyl)ethane exerts its effects depends on the specific application. In materials science, its unique structural properties contribute to the stability and performance of the resulting materials. In organic synthesis, the compound’s reactivity and ability to form stable intermediates make it a valuable reagent. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: A related compound that is often used as an intermediate in organic synthesis.

    9-Fluorenylmethanol: Another derivative of fluorene with applications in organic chemistry.

    Bis(9-fluorenyl)methane: Similar in structure but with a methane backbone instead of ethane.

Uniqueness

Bis(9-fluorenyl)ethane is unique due to its ethane backbone, which provides different reactivity and structural properties compared to its analogs. This uniqueness makes it valuable in specific applications where other fluorenyl derivatives may not be as effective.

Properties

IUPAC Name

9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZVLRUVQUGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

About 8.3 g (0.05 m) of fluorene was dissolved in 150 ml of tetrahydrofuran. Then 31.8 ml (0.05 m) of butyl lithium (1.6 molar in hexane) was added dropwise to this solution. After one hour, 2.3 ml (0.25 m) of dibromoethane in 25 ml of tetrahydrofuran was added. The solution was stirred for 3 hours. The yellow solution was washed with 50 ml of an aqueous NH4Cl solution (5 g NH4Cl/50 ml H2O), then washed with 50 ml of water and then the organic phase was dried over Na2SO4. Then the solvent was removed in vacuo. The light yellow residue was washed twice with 25 ml of pentane. The resulting product was white. The yield was 12.5 g, i.e. a yield of about 70%, based on the moles of fluorene reacted. The product was confirmed through 1H NMR, 13C NMR, mass spectroscopy, and gas chromatography.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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